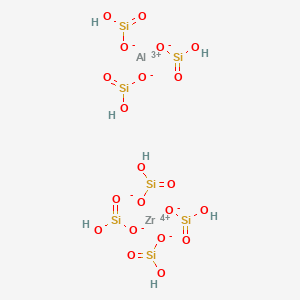

Silicic acid, aluminum zirconium salt

Description

Contextualization within Advanced Inorganic Materials Science

Silicic acid, aluminum zirconium salt, more commonly understood within the broader class of alumina-zirconia-silica (AZS) materials, represents a significant family of compounds within the field of advanced inorganic materials science. scribd.compodolskrefractories.combritannica.com This discipline focuses on the design, synthesis, and characterization of inorganic substances with specialized properties tailored for high-performance applications. yhrefractories.com Advanced inorganic materials are critical components in numerous modern technologies, including energy, electronics, and environmental science, due to their unique thermal, mechanical, and chemical characteristics. yhrefractories.com

Historical Perspectives and Foundational Studies of Silicate (B1173343) Chemistry

The chemistry of silicates is fundamental to materials science and geology, as silicon and oxygen are the two most abundant elements in the Earth's crust. ceramics-silikaty.cz Historically, the study of silicates began with naturally occurring minerals. The term 'zeolite', a class of hydrated aluminosilicate (B74896) minerals, was coined in 1756 by Swedish mineralogist Axel Fredrik Cronstedt to describe minerals that appeared to boil when heated. farabi.university This observation was later understood to be the reversible adsorption and desorption of water from the mineral's porous structure. farabi.university

The industrial production of simple soluble silicates, such as sodium silicate, began in the 19th century and found widespread use. evitachem.com Foundational studies in the 20th century elucidated the complex structures of silicate minerals, revealing that their properties are determined by the arrangement of the fundamental [SiO₄]⁴⁻ tetrahedral units. ceramics-silikaty.cz These tetrahedra can exist as isolated units, or link to form chains, sheets, and three-dimensional frameworks. ceramics-silikaty.cz

The isomorphous substitution of silicon (Si⁴⁺) ions with aluminum (Al³⁺) ions in the tetrahedral framework gives rise to aluminosilicates. researchgate.net This substitution creates a net negative charge in the structure, which is balanced by cations like Na⁺ or K⁺, leading to a vast and diverse family of materials, including feldspars and zeolites. researchgate.netwikipedia.org The development of synthetic zeolites in the mid-20th century was a major milestone, providing materials with precisely controlled pore sizes for applications in catalysis and separation. These foundational studies into silicate and aluminosilicate structures paved the way for the development of more complex, multi-component systems like aluminum zirconium silicates.

Definition and Scope of Aluminum Zirconium Silicate Chemistry

Aluminum zirconium silicate chemistry primarily encompasses the synthesis, structure, and properties of materials containing aluminum, zirconium, silicon, and oxygen. While a specific stoichiometric compound named "this compound" with the molecular formula AlH₇O₂₁Si₇Zr is listed in chemical databases, the field is more broadly defined by the study of alumina-zirconia-silica (AZS) composite materials. podolskrefractories.comnih.gov These materials are not typically a single salt but are multiphase ceramics consisting of zirconium oxide (zirconia), aluminum oxide (alumina), and silicon dioxide (silica). podolskrefractories.comresearchgate.net

The scope of this chemistry is largely driven by the application of these materials as high-performance refractories, particularly for glass melting furnaces. azom.comiaea.orgresearchgate.net The key characteristic of the AZS system is the synergistic combination of its components. Alumina (B75360) provides high hardness and corrosion resistance, while the addition of zirconia significantly improves fracture toughness. researchgate.net This enhancement is due to a process known as transformation toughening, where stress at a crack tip induces a phase change in the zirconia crystals, which is accompanied by a volume expansion that counteracts crack propagation. wikipedia.org

The synthesis of AZS materials is typically achieved through electrofusion and casting, where the raw materials (such as alumina, zircon concentrate, and baddeleyite) are melted in an electric arc furnace and poured into molds. podolskrefractories.com This process results in a dense, low-porosity microstructure. The final material consists of crystalline phases—primarily corundum (α-Al₂O₃) and the monoclinic form of zirconia, baddeleyite (ZrO₂)—embedded within a glassy aluminosilicate matrix. scribd.compodolskrefractories.com Research in this area focuses on optimizing the ratios of the constituent oxides and controlling the microstructure to enhance properties like thermal stability and resistance to corrosion by molten glass. researchgate.netazom.com The addition of zirconium also plays a crucial role in the nucleation and crystallization properties of aluminosilicate glasses, influencing the final crystal size and distribution. daneshyari.com

Data Tables

Table 1: Chemical Compounds Mentioned This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | AlH₇O₂₁Si₇Zr | The subject chemical compound. nih.gov |

| Alumina | Al₂O₃ | A primary component of AZS materials, providing hardness and corrosion resistance. researchgate.net |

| Zirconia | ZrO₂ | A key component of AZS, enhancing fracture toughness. researchgate.net |

| Silica (B1680970) | SiO₂ | Forms the glassy matrix in AZS materials. podolskrefractories.com |

| Corundum | α-Al₂O₃ | Crystalline phase of alumina in AZS. podolskrefractories.com |

| Baddeleyite | ZrO₂ | Crystalline phase of zirconia in AZS. podolskrefractories.com |

| Zircon | ZrSiO₄ | A raw material for producing zirconia and AZS refractories. podolskrefractories.comrauschert-tec.com |

| Sodium Silicate | Na₂SiO₃ | An example of an early industrial silicate. evitachem.com |

Table 2: Typical Properties of Fused Cast AZS Refractories This table is interactive and provides a general overview of properties.

| Property | Description | Significance |

|---|---|---|

| High Thermal Stability | Can withstand extreme temperatures (e.g., 1500-1600 °C) without structural degradation. podolskrefractories.com | Essential for use in high-temperature environments like glass melting furnaces. yhrefractories.com |

| Excellent Corrosion Resistance | Highly resistant to chemical attack from molten glass and other aggressive substances. azom.comresearchgate.net | Minimizes contamination of the molten product and extends the service life of the furnace lining. azom.com |

| High Fracture Toughness | The presence of zirconia particles impedes the propagation of cracks. researchgate.netwikipedia.org | Improves mechanical robustness and resistance to thermal shock. wikipedia.org |

| Low Porosity | Typically has a very dense structure with minimal voids (1-2%). researchgate.net | Reduces the surface area available for interaction with corrosive materials. researchgate.net |

Properties

CAS No. |

53800-76-3 |

|---|---|

Molecular Formula |

AlH7O21Si7Zr |

Molecular Weight |

657.84 g/mol |

IUPAC Name |

aluminum;hydroxy-oxido-oxosilane;zirconium(4+) |

InChI |

InChI=1S/Al.7HO3Si.Zr/c;7*1-4(2)3;/h;7*1H;/q+3;7*-1;+4 |

InChI Key |

VWSODTDNLCRUCC-UHFFFAOYSA-N |

Canonical SMILES |

O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].[Al+3].[Zr+4] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Aluminum Zirconium Silicate Systems

Solution-Phase Synthesis Approaches

Solution-phase synthesis allows for the intimate mixing of precursors at the molecular level, leading to the formation of homogeneous multi-component oxide materials. Key techniques employed in the synthesis of aluminum zirconium silicate (B1173343) systems include co-precipitation and hydrolysis-condensation reactions, sol-gel processing, and polymeric co-polymerization methods.

Co-precipitation is a widely utilized technique for the synthesis of multi-component oxide materials. It involves the simultaneous precipitation of multiple metal hydroxides or other insoluble compounds from a solution containing the corresponding metal salts. This is achieved by adjusting the pH of the solution or by adding a precipitating agent. The intimate mixing of the precursors at the atomic level during co-precipitation can lead to the formation of a homogeneous composite. google.com

In the context of aluminum zirconium silicate systems, an aqueous solution containing soluble salts of aluminum, zirconium, and silicon is prepared. The precipitation is then induced, often by the addition of a base, to form a mixed hydroxide (B78521) gel. This gel is subsequently washed, dried, and calcined to yield the final aluminum zirconium silicate material. The properties of the resulting material are highly dependent on factors such as the pH of the precipitation, the rate of addition of the precipitating agent, and the calcination temperature.

Hydrolysis and condensation reactions are fundamental to these processes. Metal precursors in solution undergo hydrolysis to form metal-hydroxyl species, which then condense to form metal-oxygen-metal bridges, leading to the formation of the solid oxide network. For example, the co-precipitation of alumina (B75360) and silica (B1680970) gels can be achieved by mixing an aqueous solution of an alkali metal silicate with an aqueous dispersion of an alumina sol. google.com The near-simultaneous formation of the alumina and silica gels results in an intimate association of the two components. google.com

Studies on the co-precipitation of aluminum hydroxide in the presence of silicate ions have shown that the uptake of silicate can occur through both adsorption onto boehmite and precipitation of poorly crystalline kaolinite (B1170537), depending on the initial Si/Al molar ratio. nih.govsemanticscholar.org Higher silicate removal efficiency and sorption density are observed in co-precipitation processes compared to simple adsorption. nih.gov

Table 1: Key Parameters in Co-precipitation of Aluminum Silicate Systems

| Parameter | Influence on Final Product |

| pH | Affects the rate of hydrolysis and condensation of precursors, influencing particle size and surface area. |

| Precursor Concentration | Determines the stoichiometry of the final product. |

| Temperature | Influences the kinetics of precipitation and the crystallinity of the resulting material. |

| Aging Time | Allows for the restructuring of the precipitate, which can affect porosity and phase purity. |

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials, particularly oxides, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. rsdjournal.org This process allows for the production of materials with high purity and homogeneity at relatively low temperatures.

The synthesis of aluminum-zirconium-silica compounds via the sol-gel method typically involves the hydrolysis and condensation of metal alkoxides, such as aluminum-tri-sec-butoxide, tetraethyl orthosilicate (B98303) (TEOS), and zirconium butoxide, in an alcoholic solvent. rsdjournal.org The process can be tailored to produce a wide range of nano/microstructures. rsdjournal.org

The choice of precursors and the control of hydrolysis conditions are critical in sol-gel synthesis. Metal alkoxides are common precursors due to their high reactivity towards water. The rate of hydrolysis and condensation can be controlled by adjusting parameters such as the water-to-alkoxide ratio, the pH of the solution (often controlled by adding an acid or base catalyst), and the reaction temperature. For instance, in the synthesis of zirconium silicate powder, zirconium oxychloride and ethyl orthosilicate can be used as raw materials with ferric nitrate as a catalyst. google.com

The differing hydrolysis rates of the various precursors can present a challenge in achieving a homogeneous multi-component system. Careful control of the reaction conditions is necessary to ensure that the different metal oxide networks form simultaneously.

Following hydrolysis and initial condensation, a "sol" is formed, which is a colloidal suspension of solid particles in a liquid. As the condensation reactions continue, these particles link together to form a three-dimensional network, resulting in a "gel." The gelation process entraps the solvent within the solid network.

The aging of the gel in its mother liquor is a crucial step that allows for further condensation reactions, strengthening of the gel network, and changes in the pore structure. During aging, processes such as Ostwald ripening can occur, where larger particles grow at the expense of smaller ones, leading to a coarsening of the texture.

The removal of the solvent from the gel network is a critical step that can significantly impact the final material's properties. Conventional drying often leads to the collapse of the porous structure due to capillary forces. Supercritical drying can be employed to avoid this collapse and produce highly porous aerogels.

Calcination is the final heat treatment step that removes residual organic groups and water, and induces crystallization of the amorphous gel into the desired oxide phases. The calcination temperature and atmosphere determine the final crystalline structure and surface area of the material. For example, in the synthesis of SiO2/Al2O3/ZrO2, calcination at different temperatures can lead to the formation of monoclinic and tetragonal ZrO2 phases in varying proportions. researchgate.net Research has shown that Al2O3-ZrO2 powders calcined at 700°C can exhibit high specific surface areas. semanticscholar.org

Table 2: Influence of Sol-Gel Parameters on Material Properties

| Parameter | Effect on Final Material |

| Precursor Type | Influences hydrolysis rate and final composition. |

| Solvent | Affects solubility of precursors and hydrolysis kinetics. semanticscholar.org |

| Water/Alkoxide Ratio | Controls the extent of hydrolysis and condensation. |

| pH (Catalyst) | Catalyzes hydrolysis and condensation reactions, affecting gelation time and network structure. |

| Calcination Temperature | Determines the final crystalline phase, crystallite size, and surface area. researchgate.net |

Polymeric co-polymerization methods involve the use of organic monomers or polymers to create a template or a network within which the inorganic precursors are incorporated. Upon removal of the organic component through calcination, a porous inorganic material with a controlled structure is obtained.

A novel approach in this area is the synthesis of inorganic polymer coagulants, such as polyaluminum zirconium silicate sulfate (B86663) (PAZS), through co-polymerization. researchgate.net This method involves the polymerization of polysilicic acid with aluminum and zirconium salts. The performance of the resulting material is highly dependent on the molar ratios of the components, such as Si/(Zr + Al) and Al/Zr, as well as the basicity of the solution. researchgate.net Characterization of such materials indicates the formation of highly polymerized complexes. researchgate.net

Another example is the preparation of polysilicic-zirconium (PSZr) through a simple co-polymerization method, which results in a material containing species like ZrSi₂₄O₅₀, ZrSiO₄, and Zr₅Si₃. researchgate.net The effectiveness of this material as a coagulant is influenced by the synthesis temperature, the Si:Zr mole ratio, and the basicity. researchgate.net

These methods offer the advantage of producing materials with tailored pore structures and high surface areas, which are beneficial for applications in catalysis and adsorption.

Sol-Gel Processing Techniques

Solid-State Reaction and Ceramic Processing

Solid-state reaction, a cornerstone of traditional ceramic processing, is a widely utilized method for synthesizing aluminum zirconium silicate materials. This technique involves the intimate mixing of solid precursors, typically metal oxides or their precursors, followed by high-temperature treatment to induce diffusion and reaction in the solid state.

The process generally begins with the precise weighing and mixing of precursor powders, such as alumina (Al₂O₃), zirconia (ZrO₂), and silica (SiO₂). uci.edumdpi.com The homogeneity of the mixture is critical to ensure a complete reaction and a uniform final product. Milling techniques, such as ball milling, are often employed to reduce particle size and enhance the contact between reactants.

Following mixing, the powder is typically compacted into a desired shape, a process known as forming. This can be achieved through methods like cold isostatic pressing. uci.edu The resulting "green body" is then subjected to a high-temperature firing process called sintering. During sintering, the particles coalesce, leading to densification and the formation of a solid, coherent ceramic body. mdpi.com Sintering temperatures for alumina-zirconia-silica systems can range from 1200°C to over 1600°C, with dwell times of several hours. uci.edursc.org The specific temperature and duration are crucial parameters that influence the final phase composition, microstructure, and mechanical properties of the ceramic. nih.govmoatcity.com For instance, sintering a composite of 8 mol% Y₂O₃ stabilized ZrO₂, 5 wt.% SiO₂, and varying amounts of Al₂O₃ at 1200°C for 3 hours results in a dense ceramic body where the primary crystalline phases are yttria-stabilized zirconia and alumina, with silica present in an amorphous state. uci.edu However, increasing the sintering temperature to above 1300°C can lead to the formation of zircon (ZrSiO₄). uci.edu

The solid-state method is favored for its scalability and its ability to produce dense, mechanically robust materials. However, challenges include the potential for incomplete reactions, the need for high temperatures, and difficulty in controlling particle size and morphology.

Table 1: Parameters in Solid-State Synthesis of Aluminum Zirconium Silicate Systems

| Precursors | Sintering Temperature (°C) | Sintering Duration (hours) | Key Resulting Phases | Reference |

|---|---|---|---|---|

| 8 mol% Y₂O₃ stabilized ZrO₂, SiO₂, Al₂O₃ | 1200 | 3 | YSZ, Al₂O₃, Amorphous SiO₂ | uci.edu |

| 8 mol% Y₂O₃ stabilized ZrO₂, SiO₂, Al₂O₃ | >1300 | 3 | YSZ, Al₂O₃, ZrSiO₄ | uci.edu |

| Ca₃ZrSi₂O₉ precursors | 1350-1450 | 3 | Baghdadite (Ca₃ZrSi₂O₉) | nih.gov |

| Al₂O₃, ZrO₂, Mullite (B73837) | 1600 | 2 | Alumina, Zirconia, Mullite | rsc.org |

Hydrothermal Synthesis Pathways

Hydrothermal synthesis offers an alternative, solution-based route to produce aluminum zirconium silicate materials, often with unique properties not achievable through solid-state methods. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel known as an autoclave.

A key advantage of hydrothermal synthesis is the ability to crystallize phases at temperatures significantly lower than those required for solid-state reactions. This method allows for precise control over particle size, morphology, and crystal structure by manipulating parameters such as precursor type, pH, temperature, pressure, and reaction time.

For example, layered zirconosilicates can be synthesized hydrothermally. In one such synthesis, a layered zirconosilicate with the nominal composition Na₂ZrSi₄O₁₁·xH₂O was prepared in the presence of tetramethylammonium hydroxide. ecnu.edu.cn Another study demonstrated the synthesis of MWW-type zirconosilicate using hexamethyleneimine or piperidine as a structure-directing agent in an alkaline medium. ecnu.edu.cn

The synthesis of zirconia nanoparticles via a hydrothermal route has been demonstrated using precursors like zirconium oxy nitrate and sodium hydroxide at a temperature of 150°C for 4 hours, resulting in pure monoclinic zirconia nanoparticles. medcraveonline.com Supercritical hydrothermal synthesis, operating at even higher temperatures and pressures (e.g., 400°C and 25 MPa), allows for the rapid and green synthesis of nano-zirconia from various precursors like zirconium nitrate, zirconium oxychloride, and zirconium acetate. e3s-conferences.orge3s-conferences.org The choice of precursor and reaction conditions can significantly influence the resulting crystal phase and particle size. e3s-conferences.org

Hydrothermal methods are particularly valuable for producing fine, crystalline powders with high purity and homogeneity. The resulting materials often exhibit high surface areas and novel morphologies, making them suitable for applications in catalysis and as adsorbents.

Table 2: Examples of Hydrothermal Synthesis Parameters for Zirconium Silicate Systems

| Precursors | Temperature (°C) | Duration | Product | Reference |

|---|---|---|---|---|

| Zirconium oxy nitrate, Sodium hydroxide | 150 | 4 hours | Monoclinic ZrO₂ nanoparticles | medcraveonline.com |

| Zirconium nitrate, Zirconium oxychloride, or Zirconium acetate in supercritical water | 400 | Continuous flow | Nano-ZrO₂ (monoclinic and tetragonal phases) | e3s-conferences.orge3s-conferences.org |

| ZrOCl₂·8H₂O, Na₂SiO₃·5H₂O, Uranium solution | 250 | 7 days | (Zr,U)SiO₄ solid solution | rsc.orgrsc.org |

| Zirconium source, Silicon source, Structuring direct agent (e.g., piperidine) | Not specified | Not specified | MWW-type zirconosilicate | ecnu.edu.cnecnu.edu.cn |

Advanced Characterization of Aluminum Zirconium Silicate Materials

Spectroscopic Analysis of Local and Electronic Structure

Spectroscopic techniques are indispensable for probing the coordination environment, bonding characteristics, and elemental composition at a local level.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the vibrational modes of chemical bonds within a material, offering insights into its functional groups and molecular structure. In the context of aluminum zirconium silicate (B1173343), FTIR spectra reveal key information about the silicate network and the presence of hydroxyl groups.

Studies on related silicate and zirconia materials provide a framework for interpreting the spectra of aluminum zirconium silicate. For instance, the FTIR spectra of zirconium silicate often show bands corresponding to hydroxyl (O-H) stretching vibrations, typically around 3696 cm⁻¹ and 3620 cm⁻¹, as well as a broader band near 3442 cm⁻¹ due to H-bonded O-H stretching. ijsrch.com The presence of quartz can also be denoted in FTIR spectra, which contributes to the material's mechanical strength. ijsrch.com

In aluminosilicates, specific absorption bands can be attributed to the Si-O-Si and Si-O-Al networks. nih.gov The Si-O-Si bond typically exhibits antisymmetric and symmetric stretching vibration peaks. researchgate.net Peak shifts in these absorption bands can indicate the incorporation of larger ions into the Si-O-Si network, while peak broadening can suggest a decrease in the material's internal order. nih.gov The presence of an Al-O bond can be identified by an absorption peak around 761 cm⁻¹. researchgate.net Furthermore, the Zr-O vibrational stretch is often observed at approximately 566 cm⁻¹. researchgate.net The analysis of silicate soils using FTIR has shown distinct bands for hydrogen-bonded SiO-H at 3700–3690 cm⁻¹ and isolated SiO-H at 3620 cm⁻¹. mdpi.com

Interactive Data Table: Key FTIR Absorption Bands in Related Materials

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3696 & 3620 | Outer and inner hydroxyl (O-H) stretching | ijsrch.com |

| ~3442 | Interlayer and intralayer H-bonded O-H stretching | ijsrch.com |

| ~1032 & 791 | Antisymmetric and symmetric Si-O-Si stretching | researchgate.net |

| ~761 | Al-O bond | researchgate.net |

| ~566 | Zr-O vibrational stretch | researchgate.net |

| 3700-3690 | Hydrogen-bonded SiO-H...H₂O stretch | mdpi.com |

| 3620 | Isolated or inner SiO-H | mdpi.com |

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES)

XAS and its near-edge component, XANES, are powerful element-specific techniques for determining the local geometric and electronic structure of atoms in a material. scispace.commdpi.com They are particularly valuable for amorphous or poorly crystalline materials where long-range order is absent. mdpi.comresearchgate.net

XANES spectra are sensitive to the oxidation state and coordination geometry of the absorbing atom. unipd.it The position of the absorption edge provides information about the oxidation state. unipd.it For aluminum, the main XANES feature for four-fold coordinated Al appears at a lower energy (around 2 eV lower) than that for six-fold coordinated Al, providing a useful method to determine Al coordination in materials like aluminosilicate (B74896) gels and glasses. researchgate.net The shape of the XANES features for six-fold aluminum can be influenced by the octahedral point symmetry, the number of aluminum sites, and the distribution of Al-O distances. researchgate.net

In zirconium-containing materials, XAS can elucidate the local bonding of Zr atoms. researchgate.net The spectra can be assigned to transitions from core-level states to conduction band states derived from Zr atomic orbitals. researchgate.net XAS studies on silicate glasses have been used to investigate the structural environments of various cations, including Si, Al, and Zr. researchgate.net This technique can confirm the coordination number of elements, for example, showing that aluminum is tetrahedrally coordinated in many aluminosilicate glasses. researchgate.net

Energy-Dispersive X-ray Fluorescence Spectroscopy (EDXRF)

EDXRF is a non-destructive analytical technique used for the elemental analysis of materials in solid, powder, or liquid form. shimadzu.eu It works by detecting the characteristic fluorescent X-rays emitted from a sample that has been excited by a primary X-ray source. youtube.com Each element produces a unique set of characteristic X-rays, allowing for the identification and quantification of the elemental composition. youtube.comyoutube.com

In the analysis of aluminum zirconium silicate, EDXRF can be employed to determine the relative concentrations of aluminum, zirconium, silicon, and other constituent elements. youtube.com The intensity of the emitted fluorescent signal for each element is correlated with its concentration in the sample. youtube.com This technique is widely used for quality and process control in various industries. shimadzu.eu For instance, in the analysis of ceramic sherds, portable EDXRF has been used to obtain geochemical data for provenance and classification studies. researchgate.net

Interactive Data Table: Example EDXRF Data for Ceramic Analysis This table shows example data from a study on ceramic sherds to illustrate the type of elemental information obtained via EDXRF. The values are in parts per million (ppm).

| Sample ID | Fe (ppm) | Sr (ppm) | Rb (ppm) |

| C2 | 51,900 | 324.0 | 70.4 |

| C4 | 45,200 | 462.6 | Bdl |

| C6 | 60,800 | 296.7 | 41.4 |

| C8 | 28,100 | Bdl | 31.5 |

| Bdl: Below detection limit. Data sourced from a study on ceramic sherds at El Hibeh, Egypt. researchgate.net |

UV-Vis Spectroscopy (for concentration determination in specific reactions)

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a substance. It is often used to determine the concentration of an analyte in a solution. In the context of reactions involving aluminum zirconium silicate or its constituent elements, UV-Vis spectroscopy can be a valuable tool for monitoring reaction progress or quantifying specific components.

For example, spectrophotometric methods have been developed for the determination of zirconium concentration. These methods are often based on the formation of a colored complex between zirconium and a specific reagent, where the absorbance of the complex at a particular wavelength is proportional to the zirconium concentration. airccse.comresearchgate.net One such method uses Chrome Azurol S (CAS) as a complexing agent, which forms a stable bluish-violet complex with zirconium that has a maximum absorption at 598 nm at a pH of 4.2. airccse.com The concentration of silica (B1680970) can also be determined using UV-Vis spectroscopy by measuring the absorbance of a colored complex at a specific wavelength, such as 410 nm for a sodium silicate solution. researchgate.net

In photocatalysis studies involving materials like TiO2 supported on kaolinite (B1170537) (an aluminosilicate), UV-Vis spectroscopy is used to monitor the degradation of a dye, such as methylene (B1212753) blue, by measuring the change in its absorbance at a characteristic wavelength (e.g., 664 nm) over time. mdpi.com

Diffraction Studies for Crystalline and Amorphous Phases

X-ray diffraction is a primary technique for distinguishing between crystalline and amorphous structures and for identifying specific crystalline phases.

X-ray Diffraction (XRD)

XRD is a fundamental technique for characterizing the structure of materials. Crystalline solids, with their long-range repeating atomic structure, produce sharp, distinct diffraction peaks when exposed to an X-ray beam. eag.com In contrast, amorphous materials lack this long-range order and produce a broad, diffuse scattering pattern, often referred to as a "hump". eag.comresearchgate.netyoutube.com

In the analysis of aluminum zirconium silicate, XRD is crucial for determining the degree of crystallinity and identifying any crystalline phases present. eag.com For instance, the XRD pattern of a crystalline zirconium silicate will show sharp peaks corresponding to specific crystallographic planes, which can be matched to a standard diffraction pattern like JCPDS card 6-266. researchgate.net The presence of different zirconia phases, such as monoclinic, tetragonal, or cubic, can also be identified by their characteristic XRD patterns. researchgate.netnih.gov

Conversely, an amorphous aluminum silicate will exhibit a broad peak in its XRD pattern, typically in the 2θ range of 22° to 35°. researchgate.net The absence of sharp peaks indicates the lack of long-range crystalline order. researchgate.net Many materials can be semi-crystalline, containing both crystalline and amorphous components, and XRD can be used to estimate the percentage of each phase. eag.com

Interactive Data Table: Comparison of XRD Patterns

| Material Type | XRD Pattern Characteristics | Reference |

| Crystalline | Sharp, well-defined peaks at specific 2θ angles. | eag.comyoutube.com |

| Amorphous | Broad, diffuse hump over a wide 2θ range. | eag.comresearchgate.netyoutube.com |

| Polycrystalline | A series of sharp peaks, as it is composed of many small, randomly oriented single crystals. | youtube.com |

| Single Crystal | A pattern of discrete spots rather than continuous peaks. | youtube.com |

The analysis of composite materials, such as alumina-zirconia-silica, by XRD can reveal the formation of new crystalline phases upon processing, like the conversion of monoclinic zirconia to a tetragonal phase during sintering. scribd.com

Pair Distribution Function (PDF) Analysis

Pair Distribution Function (PDF) analysis is a powerful technique for understanding the local atomic structure of materials, particularly those that are amorphous, nanocrystalline, or contain significant disorder. nih.govresearchgate.net Unlike traditional crystallography which relies on long-range order and sharp Bragg peaks, the PDF method utilizes total scattering data, including both Bragg and diffuse scattering, to provide real-space information about interatomic distances. nih.govbnl.gov

The analysis involves a Fourier transform of the scattering pattern, which yields the PDF, a function that describes the probability of finding another atom at a given distance (r) from a reference atom. bnl.gov This makes it exceptionally well-suited for complex oxide systems like aluminum zirconium silicates, where the arrangement of Al, Zr, Si, and O atoms may lack perfect periodicity. The technique can reveal details about bond lengths, coordination numbers, and the short-range order that governs the material's fundamental properties, even when a clear crystal structure cannot be determined. researchgate.netacs.org For materials such as Zr-based metallic glasses, PDF analysis has been instrumental in describing the atomic packing structure and identifying changes related to structural relaxation. researchgate.net

Electron Microscopy and Imaging for Microstructure and Morphology

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the microstructure and surface morphology of aluminum zirconium silicate materials. SEM analysis reveals key characteristics such as particle size, shape, aggregation, and the distribution of different phases within the composite material. researchgate.net

In studies of fused cast alumina-zirconia-silica (AZS) refractories, SEM micrographs show a complex microstructure consisting of primary dendritic zirconia (ZrO₂) crystals embedded within a glassy aluminosilicate matrix. researchgate.netgoogle.com Other features observed include porous alumina (B75360) aggregates and zircon sand particles. researchgate.net The morphology can vary significantly based on the manufacturing process; for instance, some AZS materials exhibit a microstructure where more than 20% of the free zirconia crystals have a dendritic shape, with many exceeding 300 μm in size, a feature linked to improved corrosion resistance. google.comgoogle.com In porous zirconia and alumina ceramics, SEM is used to assess pore structure and cell spreading, demonstrating how porosity influences the material's interaction with its environment. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher magnification and spatial resolution than SEM, enabling detailed analysis of the internal structure of aluminum zirconium silicate materials at the nanoscale. TEM is used to identify crystalline phases, observe defects, and characterize the morphology of nanoparticles. researchgate.net

In AZS materials, TEM has been used to confirm the presence of different morphological types of monoclinic ZrO₂, including large compact crystals and fine dendritic structures that form during the cooling phase of production. researchgate.net This level of detail is crucial for understanding the phase transformations that dictate the material's final thermomechanical properties. researchgate.net For synthesized nanoparticles, such as those of silica and alumina used in glazes or composites, TEM provides direct visualization of their size, shape, and dispersion, which are critical parameters for performance. researchgate.net

Energy-Dispersive X-ray (EDX) Analysis

Energy-Dispersive X-ray (EDX) analysis, often coupled with SEM or TEM, is an indispensable technique for determining the elemental composition of a material. mat-tech.com By analyzing the characteristic X-rays emitted from a sample bombarded with an electron beam, EDX can identify the elements present and quantify their relative abundance. mat-tech.comaps.org

This technique is routinely used to confirm the composition of aluminum zirconium silicate materials and to map the distribution of elements within the microstructure. For example, EDX analysis of Al₂O₉Zr₃ nanoparticles confirms the presence of aluminum (Al), zirconium (Zr), and oxygen (O). researchgate.net In more complex composites, EDX can reveal the composition of distinct phases, such as identifying alumina, zirconia, and silica-rich regions. researchgate.netcas.cz This is critical for quality control and for understanding the relationship between chemical composition and material performance. cnref.cn

Table 1: Example of Elemental Composition Data from EDX Analysis of Related Materials

| Material | Element | Atomic Weight % (at.%) | Source |

|---|---|---|---|

| Al₂O₉Zr₃ Nanoparticles | Aluminum (Al) | Varies with synthesis | researchgate.net |

| Zirconium (Zr) | Varies with synthesis | ||

| Oxygen (O) | Varies with synthesis | ||

| Alumina Nanoparticles (AlONPs) | Aluminum (Al) | 68% | researchgate.net |

| Oxygen (O) | 22% | ||

| Failing Dental Implant Surface (Group II - SLA) | Aluminum (Al) | 0.17 ± 0.28% | mdpi.com |

| Titanium (Ti) | 33.96 ± 13.62% |

Surface Area and Porosity Characterization

The surface area and porosity of a material are critical physical properties that influence its performance in applications such as catalysis, adsorption, and as a refractory. intertek.com These characteristics are typically determined using gas adsorption techniques, with the Brunauer-Emmett-Teller (BET) method being the most common for measuring specific surface area. intertek.commdpi.com

The technique involves the adsorption of an inert gas, usually nitrogen, onto the surface of the material at low temperatures. intertek.com By analyzing the adsorption-desorption isotherm, researchers can calculate the specific surface area, total pore volume, and pore size distribution. orientjchem.org Materials like aluminum zirconium silicate can exhibit a wide range of porosities. For instance, aluminosilicate adsorbents are often mesoporous (pores between 2-50 nm), a characteristic confirmed by the shape of their nitrogen sorption isotherms. orientjchem.org The porosity of alumina-zirconia ceramics can be intentionally tailored by using pore-forming agents, resulting in materials with porosities ranging from 23% to 63%. researchgate.net High surface area is a key feature of many silica-based materials, with some mesoporous silica nanoparticles achieving BET surface areas in the range of 680–780 m²/g. mdpi.com

Table 2: Representative Surface Area and Porosity Data for Related Materials

| Material Type | Property | Value | Source |

|---|---|---|---|

| Mesoporous Silica Nanoparticles (MSNs) | BET Surface Area | 680 - 780 m²/g | mdpi.com |

| Aluminosilicate Adsorbent | Average Pore Diameter (BJH Method) | ~37 Å (3.7 nm) | orientjchem.org |

| Porous Zirconia Ceramic | Porosity Range | 23% - 49% | researchgate.net |

| Porous Alumina Ceramic | Porosity Range | 24% - 63% | researchgate.net |

| Nanoporous Silicon | Specific Surface Area | ~600 m²/g (for 50-70% porosity) | researchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For aluminum zirconium silicate and related compounds, methods like Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and thermal conductivity measurements provide vital information about their stability, phase transitions, and suitability for high-temperature applications. acs.orgmdpi.com

DTA can detect phase transformations, such as the reversible transition of pure zirconia from a monoclinic to a tetragonal phase at approximately 1174 °C. mdpi.com In the Al₂O₃-ZrO₂-SiO₂ ternary system, thermal analysis helps to identify eutectic points and the temperatures at which liquid phases begin to form, which is critical for producing fused-cast materials. mdpi.comresearchgate.netscispace.com The thermal conductivity of Al₂O₃-ZrO₂ composites is another key parameter; studies show that conductivity generally increases with higher alumina content. nasa.gov For composites with 20 and 30 mol% alumina, thermal conductivity was observed to decrease as temperature increased, an important consideration for their use as thermal barrier coatings. nasa.govresearchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and composition of aluminum zirconium silicate materials by measuring changes in mass as a function of temperature. For materials synthesized via sol-gel methods, TGA typically reveals several distinct stages of weight loss.

Initially, a weight loss observed at temperatures up to approximately 200°C is attributed to the removal of physically adsorbed water and residual solvents trapped within the porous gel structure. researchgate.netresearchgate.net Following this, a more significant weight loss occurs in the temperature range of 200°C to 500°C, which corresponds to the decomposition and combustion of organic precursor residues and the dehydroxylation of surface hydroxyl groups (Si-OH, Al-OH, Zr-OH). researchgate.netresearchgate.net A further gradual weight loss at higher temperatures, often extending to 800°C and beyond, is associated with the removal of more strongly bound hydroxyl groups and the onset of structural transformations. researchgate.netacs.org Studies on silicon-aluminum-zirconium ternary oxides prepared by the sol-gel method have reported a total weight loss of around 40 wt.%. researchgate.netresearchgate.net

Table 1: Representative TGA Data for Sol-Gel Derived Aluminum Zirconium Silicate

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| Room Temperature - 200 | 5 - 15 | Removal of adsorbed water and residual solvents |

| 200 - 500 | 15 - 25 | Decomposition of organic precursors and dehydroxylation |

| 500 - 800 | 5 - 10 | Removal of structural hydroxyl groups and initial crystallization |

Note: The data presented are representative values compiled from studies on analogous sol-gel derived aluminosilicate and zirconia-containing materials. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature, providing information on exothermic and endothermic events. In the context of aluminum zirconium silicate gels, DTA curves offer complementary information to TGA data.

An endothermic peak is typically observed below 200°C, corresponding to the energy absorbed for the evaporation of water and solvents, which aligns with the initial weight loss seen in TGA. researchgate.netustb.edu.cn Exothermic peaks at higher temperatures, generally between 400°C and 900°C, are indicative of the crystallization of the amorphous gel into various oxide phases, such as tetragonal and monoclinic zirconia, and alumina phases. researchgate.netustb.edu.cnresearchgate.net The precise temperatures of these exothermic events are influenced by factors such as the composition and homogeneity of the gel. For instance, the presence of zirconia in an alumina matrix has been shown to shift the phase transformation temperature. researchgate.net In some aluminosilicate systems containing zirconia, exothermic peaks related to the crystallization of tungstate (B81510) species (if used as a component) can appear at temperatures around 993 K (720°C). researchgate.net

Table 2: Representative DTA Peak Analysis for Sol-Gel Derived Aluminum Zirconium Silicate

| Peak Temperature (°C) | Type of Event | Associated Transformation |

| ~100 - 150 | Endothermic | Evaporation of water and residual solvents |

| ~400 - 500 | Exothermic | Combustion of residual organic matter |

| ~700 - 900 | Exothermic | Crystallization of amorphous phases (e.g., formation of tetragonal/monoclinic ZrO₂) |

| >900 | Exothermic | Further phase transformations and crystallization |

Note: The data presented are representative values compiled from studies on analogous sol-gel derived aluminosilicate and zirconia-containing materials. researchgate.netustb.edu.cnresearchgate.net

Rheological Characterization of Precursor Solutions and Gels

The rheological properties of the precursor solutions and gels are critical for processing aluminum zirconium silicate materials, particularly in applications involving coating, fiber drawing, or injection molding. Rheological characterization provides insights into the flow behavior (viscosity) and the sol-gel transition.

The viscosity of the precursor sol is highly dependent on factors such as solid content, temperature, and shear rate. Generally, the viscosity of the sol decreases as the temperature increases, which is a crucial parameter for controlling coating thickness and mold filling. researchgate.net For many ceramic suspensions, an increase in the volume fraction of the solid particles leads to a significant increase in viscosity. researching.cn

The precursor solutions often exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases with an increasing shear rate. researchgate.netresearching.cn This property is advantageous in many processing techniques. The transition from a low-viscosity sol to a high-viscosity gel is a key aspect of sol-gel processing. This gelation process can be monitored by observing the rapid increase in viscosity over time. The study of organic-zirconium-crosslinked systems has shown that the elastic modulus (G') increases and then stabilizes as the crosslinking process reaches completion, indicating the formation of a stable gel network. acs.org

Table 3: Representative Rheological Data for an Aluminum Zirconium Silicate Precursor Sol

| Temperature (°C) | Apparent Viscosity (mPa·s) at a constant shear rate |

| 25 | 85 |

| 40 | 60 |

| 60 | 35 |

Note: The data presented are representative values illustrating the typical effect of temperature on the viscosity of a precursor sol, based on findings for similar systems. researchgate.nettechnolife.ind.br

Mechanisms of Formation and Chemical Transformations in Aluminum Zirconium Silicate Systems

Hydrolytic Polymerization of Metal Ions (Aluminum and Zirconium)

The foundation of the aluminum zirconium silicate (B1173343) structure begins with the behavior of aluminum (Al³⁺) and zirconium (Zr⁴⁺) ions in an aqueous solution. When dissolved in water, these highly charged metal cations coordinate with water molecules to form hydrated ions. nih.gov The high charge density of these cations polarizes the coordinated water molecules, leading to the release of protons (H⁺) in a process known as hydrolysis. nih.govresearchgate.netusgs.gov

This hydrolysis is a stepwise process, initially forming monomeric hydroxo- and aqua-complexes. researchgate.netresearchgate.net For aluminum, as the pH of the solution increases, these monomers undergo condensation reactions, linking together through olation (forming M-OH-M bridges) and oxolation (forming M-O-M bridges) to create a diverse range of polynuclear ions (poly-cations). researchgate.netcore.ac.uk Among the most significant and stable of these are the Keggin-type polycations, such as the Al₁₃ tridecamer ([Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺) and the larger Al₃₀ species. ntu.ac.ukciac.jl.cnresearchgate.net The formation of these specific polycations is highly dependent on factors like pH, temperature, and the rate of base addition. ntu.ac.ukresearchgate.netillinois.edu At high temperatures (e.g., 90°C), the Al₁₃ polycation can dominate in the pH range of 4 to 6. ntu.ac.uk

Zirconium hydrolysis is similarly complex. Due to its higher charge, Zr⁴⁺ hydrolyzes even in very acidic solutions. ntu.ac.uk The process leads to the formation of various polynuclear species, with the most commonly identified being a cyclic tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. acs.org Under certain conditions, such as lower acidity, this tetramer can further assemble into a larger octameric species, [Zr₈(OH)₂₀(H₂O)₂₄]¹²⁺. acs.org The hydrolysis and polymerization of both aluminum and zirconium are crucial preliminary steps that create the cationic polymeric backbones which will later interact with silicate species. nih.govntu.ac.uk

Silicic Acid Polymerization and Condensation

Concurrent with the metal ion hydrolysis, the silicon-containing precursor, typically an alkali silicate or an alkoxysilane, generates silicic acid in the solution. The fundamental building block is orthosilicic acid, Si(OH)₄. nih.gov In solutions that are supersaturated, these monomers undergo a series of condensation polymerization reactions to form larger species. nih.govonepetro.org

The mechanism involves the reaction between two silanol (B1196071) (Si-OH) groups to form a siloxane bond (Si-O-Si) and a water molecule. nih.gov The initial stages of this process lead to the formation of dimers and small linear or cyclic oligomers. nih.gov These small oligomers act as nuclei for further polymerization, growing into larger polysilicic acid chains, colloidal silica (B1680970) particles, and eventually, a three-dimensional gel network. nih.govgoogle.com

The kinetics of silicic acid polymerization are strongly influenced by several factors, most notably pH. mdpi.comgoldschmidtabstracts.info The rate of condensation is generally slow in acidic to neutral conditions but increases significantly in alkaline environments. mdpi.com Temperature and the ionic strength of the solution also play roles, with higher values for both typically accelerating the polymerization rate. goldschmidtabstracts.info

Interactions between Aluminum, Zirconium, and Silicate Species

The formation of the final aluminum zirconium silicate compound occurs through the interaction of the pre-formed aluminum and zirconium polycations with the various silicate species present in the solution. nih.govusda.gov This interaction can proceed through several mechanisms, including co-polymerization, where the metal hydroxo-polymers and silicate polymers integrate into a single, heterogeneous network, or through the surface reaction of silicate anions or polysilicic acids onto the larger, pre-existing metal polycation structures. researchgate.net

The presence of aluminum and zirconium ions can significantly influence the polymerization of silicic acid. For instance, aluminum has been shown to retard the kinetics of silica polymerization, which can be a critical factor in controlling scale formation in industrial settings. researchgate.net The interaction leads to the formation of Al-O-Si and Zr-O-Si bonds, creating a complex aluminosilicate (B74896) or zirconosilicate framework. researchgate.netmdpi.com In some high-temperature systems, such as in the creation of ceramic composites or alloys, distinct phases like zirconium silicate (ZrSiO₄) or mixed (Al,Si)₃Zr phases can form, highlighting the strong affinity between these elements. researchgate.netuci.edu The resulting material is often an amorphous, hydrated, polymeric compound. britannica.commdpi.com

Influence of Synthesis Parameters on Speciation and Structure

The final structure and properties of the silicic acid, aluminum zirconium salt are not fixed but are a direct result of the conditions under which it is synthesized. By carefully controlling parameters such as pH, temperature, and the molar ratios of the precursors, the chemical speciation and reaction pathways can be directed to produce materials with specific characteristics.

The pH of the reaction medium is arguably the most critical parameter influencing the formation of aluminum zirconium silicate. ntu.ac.ukgoldschmidtabstracts.info It governs the hydrolysis and polymerization of both the metal ions and silicic acid, thereby controlling the nature of the interacting species. nih.govmdpi.com

Aluminum Speciation : At low pH (below ~4), aluminum exists predominantly as the simple hydrated monomer, Al(H₂O)₆³⁺. nih.govillinois.edu As the pH rises, hydrolysis and polymerization occur, leading to the formation of various polycations like Al₁₃, with precipitation of aluminum hydroxide (B78521) solids generally occurring at near-neutral pH. ntu.ac.uksemanticscholar.org

Zirconium Speciation : Zirconium hydrolysis begins at a much lower pH. Polynuclear species like the tetramer are dominant in acidic solutions, which can transform into larger polymers as the pH increases. ntu.ac.ukacs.org

Silicic Acid Speciation : The polymerization rate of silicic acid is at its minimum around pH 2-3. goldschmidtabstracts.info The rate increases as the pH moves into the neutral and alkaline ranges, where the deprotonated silanol groups are more reactive. mdpi.comresearchgate.net

The optimal pH for the formation of a stable aluminum zirconium silicate complex depends on achieving a balance where reactive polymeric species of all three components are available to interact before extensive self-condensation or precipitation of any single component occurs.

Table 1: Influence of pH on Speciation and Reactivity

| Component | Low pH (e.g., 2-4) | Mid-Range pH (e.g., 4-6) | Neutral to High pH (e.g., >7) |

|---|---|---|---|

| Aluminum | Exists as monomeric Al³⁺. nih.gov | Forms polynuclear cations (e.g., Al₁₃). ntu.ac.uk | Precipitates as Al(OH)₃. illinois.edu |

| Zirconium | Forms polynuclear cations (e.g., tetramers). ntu.ac.ukacs.org | Forms larger polymers. acs.org | Precipitates as hydrous zirconia. ntu.ac.uk |

| Silicic Acid | Polymerization is very slow. goldschmidtabstracts.info | Polymerization rate increases. google.com | Polymerization is rapid. mdpi.com |

Temperature significantly affects the rates of all the chemical reactions involved in the formation of aluminum zirconium silicate. mdpi.comgoldschmidtabstracts.info Higher temperatures accelerate the kinetics of hydrolysis, condensation, and polymerization. ntu.ac.ukacs.org

The stoichiometry of the final product is directly controlled by the initial molar ratios of the aluminum, zirconium, and silicon precursors. mdpi.commdpi.com Varying these ratios allows for the tuning of the compound's composition and structure.

Metal:Si Ratio : The ratio of total metal ions (Al + Zr) to silicon dictates the degree of "silication" of the metal-hydroxide polymer. A low silicon ratio might result in silicate species adsorbing to the surface of a metal-oxo-hydroxide polymer. Conversely, a high silicon ratio can lead to the formation of a more integrated, three-dimensional co-polymer network or even the precipitation of separate silica phases alongside the metal-containing phase. mdpi.comscite.ai Studies on Al-Fe-Si-Zr alloys, for example, show that an optimal Si content is necessary to form desirable intermetallic phases and avoid detrimental ones. mdpi.com

Table 2: Summary of Synthesis Parameter Effects

| Parameter | Effect | Research Finding |

|---|---|---|

| pH | Controls hydrolysis and polymerization rates of all components, determining which species are available for reaction. ntu.ac.ukmdpi.com | The rate of silica polymerization can increase by six orders of magnitude as pH goes from 2 to 10. goldschmidtabstracts.info Aluminum polycation (Al₁₃) formation is favored in the pH range of 4-6. ntu.ac.uk |

| Temperature | Increases reaction kinetics for hydrolysis and condensation. ntu.ac.ukgoldschmidtabstracts.info Can favor the formation of more stable, condensed species. ntu.ac.uk | Hydrolysis of Al- and Zr-ions at 90°C leads to the formation of stable polycations like Al₁₃ and suppresses the formation of amorphous precipitates seen at room temperature. ntu.ac.uk |

| Molar Ratios (Al:Zr:Si) | Dictates the stoichiometry and structure of the final polymer. mdpi.commdpi.com | In Al-Si alloys, the addition of Zr refines the microstructure by forming Al₃Zr and ZrSi₂ phases, improving mechanical properties. mdpi.comresearchgate.net The ratio of Al to Cl in aluminum precursors influences the types of Al species formed. nih.gov |

Phase Transformation and Crystallization Dynamics

The thermal treatment of aluminum zirconium silicate systems induces complex phase transformations and crystallization events. The resulting crystalline phases and their formation kinetics are highly dependent on the initial composition, the synthesis method (e.g., sol-gel, co-precipitation), and the calcination temperature and atmosphere.

Studies on the crystallization of amorphous gels in the alumina-silica-zirconia system have shown that the formation of various crystalline phases, including zircon (ZrSiO₄), mullite (B73837) (3Al₂O₃·2SiO₂), and zirconia (ZrO₂), is a function of temperature. The crystallization of zircon from chemically homogeneous alumina-silica-zirconia powders prepared by the sol-gel method has been a subject of investigation. researchgate.net

In related systems, the thermal stability of different phases is a critical factor. For instance, in zirconium-based alloys, solid-state phase transformations occur between α (hcp) and β (bcc) phases at elevated temperatures. nih.gov The kinetics of these transformations are often modeled using non-isothermal methods to understand the rate of phase change as a function of temperature. nih.gov Zirconia itself undergoes phase transitions from monoclinic to tetragonal and then to cubic at high temperatures, and these transformations are fundamental to the properties of zirconia-containing materials. researchgate.net The stabilization of the tetragonal phase at lower temperatures is a key aspect of creating high-toughness ceramics. researchgate.net

The introduction of aluminum into the zirconium silicate matrix can influence the crystallization pathway. In Al-Zr systems, first-principles calculations have been used to investigate the structural stabilities of intermetallic compounds and solid-state phase transformations. cambridge.org These studies predict the formation of high-temperature phases and their stabilization temperatures, which are in good agreement with experimental phase diagrams. cambridge.org For example, the Al₃Zr₅ phase is predicted to be stabilized at temperatures above 1163 K. cambridge.org

The table below summarizes the key phase transformations observed in related aluminum and zirconium silicate systems.

Table 1: Phase Transformations in Al-Zr-Si-O Systems

| System | Initial State | Key Crystalline Phases Formed | Transformation Temperature (°C) | Reference |

|---|---|---|---|---|

| Alumina-Silica-Zirconia | Amorphous Gel | Zircon (ZrSiO₄), Mullite, Zirconia (ZrO₂) | Varies with composition and method | researchgate.net |

| Zircaloy-4 | α phase | α + β phase, β phase | α → (α + β) ~817 | nih.gov |

| Zr-Nb-O | α phase | α + β phase, β phase | α → (α + β) ~767 | nih.gov |

| Zirconia (pure) | Monoclinic | Tetragonal, Cubic | m → t ~1170, t → c ~2370 | researchgate.net |

Acid-Base Properties and Site Characterization

The surface of this compound exhibits both Brønsted and Lewis acid sites, the nature, strength, and concentration of which are crucial for its performance in catalytic applications. The characterization of these sites is commonly performed using spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy with adsorbed probe molecules.

Pyridine (B92270) is a widely used probe molecule because its interaction with different acid sites gives rise to distinct infrared absorption bands. researchgate.net The band around 1545 cm⁻¹ is characteristic of pyridinium (B92312) ions (PyH⁺) formed upon interaction with Brønsted acid sites (proton donors). researchgate.netresearchgate.net Bands in the region of 1447-1455 cm⁻¹ are assigned to pyridine coordinatively bonded to Lewis acid sites (electron pair acceptors), such as coordinatively unsaturated Al³⁺ or Zr⁴⁺ cations. researchgate.netresearchgate.net A band at approximately 1490 cm⁻¹ is often attributed to pyridine adsorbed on both Lewis and Brønsted sites. researchgate.net

The incorporation of zirconium into silica-alumina materials can modify their acidic properties. While γ-alumina primarily contains Lewis acid sites, the addition of zirconium can introduce Brønsted acidity. researchgate.netulaval.ca In some cases, sulfated zirconia systems show the presence of Brønsted acid centers, which are otherwise absent in the unsulfated material. rsc.org However, the Lewis acid sites on sulfated zirconia have been found to be weaker than those on typical catalytic aluminas. rsc.org

Ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) is another common technique for characterizing the acidity of these materials. researchgate.netmicromeritics.com This method provides information on the total number of acid sites and their strength distribution. The desorption temperature of ammonia correlates with the acid strength; low-temperature desorption corresponds to weak acid sites, while high-temperature desorption indicates strong acid sites. researchgate.net

The quantification of Brønsted and Lewis acid sites can be achieved using the Beer-Lambert law applied to the integrated areas of the characteristic FTIR bands of adsorbed pyridine, along with their respective molar extinction coefficients. researchgate.net

The following tables present data on the characterization of acid sites in related aluminum and zirconium-containing silicate materials.

Table 2: FTIR Bands of Adsorbed Pyridine for Acid Site Characterization

| Wavenumber (cm⁻¹) | Assignment | Type of Acid Site | Reference |

|---|---|---|---|

| ~1545 | Pyridinium ion (PyH⁺) | Brønsted | researchgate.netresearchgate.net |

| 1447-1455 | Coordinated pyridine (PyL) | Lewis | researchgate.netresearchgate.net |

| ~1490 | Pyridine on both Lewis and Brønsted sites | Both | researchgate.net |

| 1615-1625 | Pyridine on Lewis acid sites | Lewis | researchgate.netresearchgate.net |

Table 3: Quantification of Acid Sites in a Mesoporous Sulfonic Silica Doped with Metal Ions

| Catalyst | Lewis Acid Sites (μmol/g) | Brønsted Acid Sites Type I (μmol/g) | Brønsted Acid Sites Type II (μmol/g) | Reference |

|---|---|---|---|---|

| SBA-15-(Al)SO₃H | 15 | 38 | 65 | rsc.org |

| SBA-15-(Ti)SO₃H | 20 | 45 | 58 | rsc.org |

| SBA-15-(Zr)SO₃H | 18 | 42 | 62 | rsc.org |

Note: Type I Brønsted sites are attributed to terminal silanol groups, while Type II are ascribed to hydroxyl groups bonded to sulfur or the transition metal.

Theoretical and Computational Investigations of Aluminum Zirconium Silicates

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in predicting the molecular and electronic structures of zirconium silicates, which form a basis for understanding the more complex aluminum zirconium silicate (B1173343) system. bohrium.comcambridge.orgaip.orgresearchgate.net These studies computationally explore various polymorphs of ZrSiO4 to understand the material's properties and identify new potential forms. bohrium.comaip.org

DFT calculations have been used to investigate the structural and electronic properties of different zirconium silicate polymorphs. cambridge.org For instance, studies have revealed several potential new polymorphs of ZrSiO4 with varying densities and coordination numbers for the zirconium and silicon atoms. bohrium.comaip.org These calculations help in understanding the stability and electronic characteristics of the foundational silicate framework.

Table 1: Calculated Properties of Zirconium Silicate (ZrSiO4) Polymorphs

| Property | Zircon (Experimental) | Reidite (Experimental) | Orthorhombic AlTaO4-like (Calculated) | Monoclinic PbWO4-like (Calculated) |

| Symmetry | Tetragonal | Tetragonal | Orthorhombic | Monoclinic |

| Density (g/cm³) | 4.71 | 5.38 | Intermediate | Intermediate |

| Zr Coordination | 8 | 8 | 6 | 6 |

| Si Coordination | 4 | 4 | 6 | 6 |

This table presents a comparison of experimental data for known ZrSiO4 polymorphs with calculated data for predicted structures, highlighting the predictive power of quantum chemical calculations. Data sourced from computational studies of ZrSiO4 polymorphs. bohrium.comaip.org

Molecular Dynamics Simulations of Polymerization and Aggregation

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of polymerization and aggregation in silicate and aluminosilicate (B74896) systems. researchgate.netmdpi.comresearchgate.netbohrium.com These simulations model the time-dependent behavior of atoms and molecules, offering a window into the mechanisms of how larger structures form from smaller monomeric units.

In the context of aluminum zirconium silicates, MD simulations can track the condensation reactions that lead to the formation of the silicate backbone. researchgate.net These simulations can elucidate how the presence of both aluminum and zirconium influences the polymerization process, affecting the chain length, branching, and cross-linking of the resulting polymer network. mdpi.com

Research on aluminosilicate glasses has shown that the addition of alumina (B75360) can significantly alter the network structure. researchgate.netbohrium.com MD simulations have revealed that aluminum ions can act as network formers, substituting for silicon, or as network modifiers, depending on the composition. bohrium.com This dual role of aluminum is crucial in determining the final structure and properties of the aggregated material. The aggregation of these polymeric chains into larger particles can also be modeled, providing insights into the material's morphology and porosity.

Density Functional Theory (DFT) Studies of Surface Interactions

The surface properties of silicic acid, aluminum zirconium salt are critical for its applications, particularly in catalysis and adsorption. Density Functional Theory (DFT) studies are employed to investigate the interactions of molecules with the material's surface at a quantum mechanical level. mdpi.com

DFT calculations can model the adsorption of various chemical species onto the surface of aluminum zirconium silicate, determining the preferred adsorption sites, binding energies, and the nature of the surface-adsorbate bonds. mdpi.com For instance, the interaction of water molecules with the surface is of fundamental importance. DFT can elucidate the role of surface hydroxyl groups (silanols, aluminols, and zirconols) in these interactions.

Studies on related materials, such as aluminosilicates, have used DFT to model the hydrolysis of Si-O-Al bonds, which is a key step in understanding the material's stability in aqueous environments. mdpi.com These calculations have shown that the energy barrier for breaking these bonds is influenced by the local coordination environment.

Table 2: Calculated Adsorption Energies of Water on Silicate and Aluminosilicate Surfaces

| Surface | Adsorption Site | Adsorption Energy (kJ/mol) |

| Silica (B1680970) | Silanol (B1196071) group | -50 to -80 |

| Aluminosilicate | Brønsted acid site (H-Al-O-Si) | -100 to -150 |

| Aluminosilicate | Lewis acid site (Al) | -70 to -100 |

This table provides representative ranges of adsorption energies for water on different surface sites of silica and aluminosilicates, as determined by DFT calculations. The presence of aluminum creates stronger acidic sites, leading to stronger interactions with water. The data is generalized from typical DFT studies on silicate and aluminosilicate surfaces.

Modeling of Ion Exchange and Adsorption Phenomena

The ability of this compound to exchange ions is a key property that is extensively studied through computational modeling. These models aim to predict the material's selectivity for certain ions and the capacity for ion uptake. nih.govresearchgate.netscilit.comnih.gov

Ion exchange in microporous materials like zirconium silicates has been modeled to understand the mechanisms controlling selectivity. nih.govnih.gov For example, studies on cubic zirconium silicate have shown that ion selectivity is governed by a synchronous cation-cation repulsion process that creates a favorable coordination environment for specific ions like potassium. nih.govnih.gov The protonation state of the material has also been found to significantly enhance ion exchange by expanding the unit-cell volume and increasing accessibility to the internal cage structures. nih.govnih.gov

Table 3: Key Parameters in Ion Exchange Modeling of Zirconium Silicates

| Parameter | Description | Impact on Ion Exchange |

| Framework Composition | The ratio of Si, Al, and Zr in the structure. | Influences the overall charge and the nature of the exchange sites. |

| Pore/Channel Geometry | The size and shape of the micropores and channels. | Determines the accessibility of exchange sites to different ions. |

| Cation Type and Hydration | The type of exchangeable cation and its hydration shell. | Affects the energetics of the exchange process. |

| pH of the Solution | The acidity or basicity of the surrounding medium. | Influences the protonation state of the surface functional groups. |

This table outlines the critical parameters that are considered in the computational modeling of ion exchange processes in zirconium silicate materials. nih.govnih.gov

Materials Science Applications of Aluminum Zirconium Silicate Composites

High-Performance Ceramic Materials

Glaze and Opacifier Formulations

Zirconium silicate (B1173343) is a widely used opacifier in the ceramics industry for glazes, enamels, and some cements. digitalfire.comglazy.org In glaze and enamel applications, it functions to make the material opaque. digitalfire.comglazy.org The effectiveness of zirconium silicate as an opacifier is dependent on the particle size; a finer mill results in better opacity and a cleaner color. digitalfire.com Typically, a concentration of 10-12% zirconium silicate is required to opacify a transparent glaze, though this can be as high as 20% in some cases. digitalfire.com

The mechanism by which zirconium silicate acts as an opacifier involves its precipitation within the glaze matrix during firing. digitalfire.com At lower percentages, it can dissolve and, due to its high refractive index, may even enhance the transparency of the glaze. digitalfire.com However, once its saturation point is reached, it crystallizes, scattering light and creating an opaque, typically white, appearance. digitalfire.comperref.com This whitening effect is beneficial in the production of architectural ceramics, sanitary ware, and daily-use ceramics. perref.comgoogle.com The chemical stability of zirconium silicate ensures that it is not affected by the firing atmosphere and can improve the bonding between the ceramic body and the glaze, as well as increase the hardness of the glaze surface. google.com

In some formulations, the alumina (B75360)/silica (B1680970) ratio is a critical factor. researchgate.net Studies have shown that modifying this ratio, along with the addition of other oxides like potassium oxide, can optimize the properties of opaque glazes, sometimes allowing for a reduction in the more expensive zircon content without compromising opacity. researchgate.net

Refractory Materials and Fillers

Alumina-zirconia-silica (AZS) compositions are highly valued as refractory materials, particularly in demanding environments like glass melting furnaces. britannica.comgoogle.com These materials are known for their excellent resistance to corrosion and for not releasing impurities into molten glass. britannica.com AZS refractories can be melt-cast into specific shapes or directly into the furnace structures themselves. britannica.com The composition of these refractories can be tailored, with typical ranges for high-performance applications being 20.0-70.0% Al₂O₃, 10.0-55.0% ZrO₂, and 4.0-25.0% SiO₂. google.com

Zirconium silicate itself is a key ingredient in zircon refractories, which are noted for their exceptional strength at temperatures exceeding 1750°C. vitcas.com This makes them suitable for constructing furnaces and kilns. vitcas.com Their non-reactive nature with liquid metals also makes them ideal for use as crucibles in metallurgical industries. vitcas.com In glass furnaces, their non-wetting property with molten glass is a significant advantage. vitcas.com

As a filler, zirconium silicate is used to enhance the properties of various materials. In the context of casting, refractory coatings containing zirconium silicate can improve the surface finish of cast products. aip.orgresearchgate.net While effective, the cost of zircon can be a factor, leading to research into partial substitution with other refractory materials like alumina (Al₂O₃). aip.orgresearchgate.net Studies have investigated the effects of adding alumina to zircon-based refractory fillers, noting that it can provide comparable performance due to its high melting point and iron-free nature. aip.orgui.ac.id The addition of materials like alumina can influence the viscosity and particle distribution of the coating, which in turn affects the quality of the final cast product. aip.orgresearchgate.net

Advanced Composite Materials Development

Metal Matrix Composites (e.g., Aluminum Alloys Reinforcement)

The reinforcement of aluminum alloys with zirconium silicate (ZrSiO₄) particles has been shown to significantly enhance their mechanical properties for applications in the aerospace, transportation, and marine industries. mdpi.comresearchgate.net The addition of zirconium to aluminum alloys can increase the alloy's strength and improve its thermal stability by inhibiting recrystallization and controlling the grain structure at elevated temperatures. belmontmetals.comlamifil.be

Research on aluminum 7075 composites reinforced with zirconium silicate has demonstrated notable improvements in tensile strength, compression strength, and impact strength. mdpi.comresearchgate.net For instance, the addition of 8 wt% ZrSiO₄ to an Al 7075 matrix resulted in a 20% increase in tensile strength, a 21% increase in compression strength, and a 19% increase in impact strength. researchgate.net The uniform distribution of the reinforcement particles within the aluminum matrix is crucial for achieving these enhanced properties and is often facilitated by techniques like stir casting and the use of wettability agents. mdpi.comresearchgate.net

The table below summarizes the findings from a study on Al 7075 composites reinforced with varying weight percentages of zirconium silicate.

| Reinforcement (wt% ZrSiO₄) | Tensile Strength Improvement (%) | Compression Strength Improvement (%) | Impact Strength Improvement (%) |

|---|---|---|---|

| 0 | - | - | - |

| 3 | N/A | N/A | N/A |

| 5 | N/A | N/A | N/A |

| 8 | 20 | 21 | 19 |

The improved performance of these composites makes them suitable for structural applications requiring high strength, dimensional stability, and enhanced vibration-damping characteristics. mdpi.com The reinforcement not only improves mechanical properties at ambient temperatures but also enhances thermomechanical stability at elevated temperatures. mdpi.comresearchgate.net

Nanocomposite Fabrication and Properties

The development of nanocomposites incorporating alumina, zirconia, and silica has opened up new possibilities for creating materials with tailored properties. researchgate.netkashanu.ac.ir One method for producing such nanocomposites is through the hot extrusion of aluminum chips reinforced with zirconia (ZrO₂) nanoparticles. kashanu.ac.ir This approach offers an alternative for recycling machined materials into high-performance composites. kashanu.ac.ir

In a study involving Al6061 aluminum chips reinforced with varying volume fractions of ZrO₂ nanoparticles, it was found that the yield strength and hardness of the nanocomposite increased with higher zirconia content and processing temperatures. kashanu.ac.ir Specifically, the maximum yield strength reached 119.26 MPa and the hardness increased to 65.25 VH, compared to 100.26 MPa and 50 VH for the unreinforced alloy. kashanu.ac.ir

Another approach to fabricating alumina-silica-zirconia nanocomposite ceramic fibers on an aluminum substrate involves direct electrochemical anodization. researchgate.net This process allows for the growth of nanostructured ceramic fibers, and the properties of the resulting film can be significantly altered by annealing, which improves crystallinity. researchgate.net The thickness of the coating can be controlled by the anodizing time, although longer durations may lead to increased roughness and porosity. researchgate.net

The table below presents data on the properties of an Al6061-ZrO₂ nanocomposite.

| ZrO₂ Volume Fraction (%) | Processing Temperature (°C) | Yield Strength (MPa) | Vickers Hardness (VH) |

|---|---|---|---|

| 0 (As-received AA6061) | - | 100.26 | 50 |

| 5 | 450-550 | Up to 119.26 | Up to 65.25 |

| 10 | 450-550 | Up to 119.26 | Up to 65.25 |

| 15 | 450-550 | Up to 119.26 | Up to 65.25 |

These nanocomposites have potential applications ranging from gas sensors to various engineering materials due to their enhanced mechanical and surface properties. researchgate.net

Thin Films and Coatings

Thin films and coatings composed of aluminum, zirconium, and silicon oxides are utilized for their protective and functional properties. glazy.orgfoundrymag.comrsc.org Zirconium silicate thin films, for example, can be produced by chemical vapor deposition and are explored for use as high-k dielectrics to replace silicon dioxide in semiconductor devices. glazy.org

Alumina-silica coating systems have been tested as a cost-effective replacement for traditional zircon-based coatings in applications like steel casting molds. foundrymag.com These coatings have demonstrated equal or better performance in terms of reducing casting defects and improving surface finish. foundrymag.com They also offer benefits such as better strip and peel characteristics after casting and improved rheological properties of the coating mixture. foundrymag.com